
Phosphoryl chloride, pyro
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrophosphoryl chloride (CAS RN 13498-14-1), also known as diphosphoryl chloride or pyrophosphoric tetra chloride, is an inorganic compound with the molecular formula Cl₄O₃P₂. It is structurally characterized by two phosphorus atoms bridged by oxygen, forming a dimeric structure derived from phosphoryl chloride (POCl₃). Pyrophosphoryl chloride is a specialized reagent used in synthesizing pyrophosphate esters and other organophosphorus compounds, particularly in nucleotide chemistry and polymer synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphoryl chloride can be synthesized through several methods. One common method involves the oxidation of phosphorus trichloride with oxygen: [ 2 \text{PCl}_3 + \text{O}_2 \rightarrow 2 \text{POCl}_3 ] Another method involves the reaction of phosphorus pentachloride with water, which was first reported by the French chemist Adolphe Wurtz in 1847 .
Industrial Production Methods: Industrially, phosphoryl chloride is produced on a large scale by reacting phosphorus trichloride with oxygen or phosphorus pentoxide . The reaction conditions typically involve controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phosphoryl chloride undergoes various chemical reactions, including hydrolysis, substitution, and elimination reactions.
Common Reagents and Conditions:
Hydrolysis: Reacts with water to form phosphoric acid and hydrogen chloride. [ \text{POCl}_3 + 3 \text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 3 \text{HCl} ]
Substitution: Reacts with alcohols to form phosphate esters. [ \text{POCl}_3 + 3 \text{ROH} \rightarrow \text{PO}(OR)_3 + 3 \text{HCl} ]
Elimination: Used in the elimination of alcohols to alkenes in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include phosphoric acid, phosphate esters, and alkenes, depending on the specific reaction and conditions.
Scientific Research Applications
Phosphoryl chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphate esters and as a dehydrating agent.
Biology: Utilized in the synthesis of biologically active phosphorus-containing compounds.
Medicine: Employed in the production of pharmaceuticals, including certain antibiotics and antiviral agents.
Industry: Used in the manufacture of flame retardants, plasticizers, and as a catalyst in various chemical processes
Mechanism of Action
Phosphoryl chloride is similar to other phosphorus oxyhalides, such as phosphorus oxybromide (POBr₃) and thiophosphoryl chloride (PSCl₃). phosphoryl chloride is unique in its widespread use and versatility in chemical synthesis. It is more commonly used than its bromide and sulfide counterparts due to its higher reactivity and availability .
Comparison with Similar Compounds
Key Properties :
- Molecular weight: 252.76 g/mol
- Physical state: Likely a fuming liquid (inferred from structural similarity to POCl₃) .
- Reactivity: Hydrolyzes in water, releasing HCl and generating pyrophosphoric acid (H₄P₂O₇) .
Comparison with Similar Phosphoryl Chlorides
Phosphoryl Chloride (POCl₃)
Molecular Formula : POCl₃
CAS RN : 10025-87-3
Properties :
- Colorless fuming liquid, vapor pressure = 28 mmHg at 20°C .
- Reacts violently with water: POCl₃ + 3 H₂O → H₃PO₄ + 3 HCl .
- Applications: Chlorinating agent in organic synthesis (e.g., converting hydroxyl groups to chlorides) and precursor for phosphate esters .
Comparison :
- Structure: POCl₃ is monomeric, whereas pyrophosphoryl chloride is dimeric.
- Reactivity : POCl₃ is more reactive toward nucleophiles due to its single phosphorus center. Pyrophosphoryl chloride’s dimeric structure allows for dual phosphorylation, making it suitable for forming pyrophosphate linkages .
- Safety : Both compounds release HCl upon hydrolysis, but POCl₃ has well-documented acute toxicity (SLOT = 2880 mg·min/m³, SLOD = 1.152×10⁴ mg·min/m³) . Pyrophosphoryl chloride’s toxicity is less studied but presumed severe due to structural similarities.
Phosphorus Pentachloride (PCl₅)
Molecular Formula : PCl₅
CAS RN : 10026-13-8
Properties :
- White crystalline solid, decomposes in moist air.
- Strong chlorinating agent, often used for converting carboxylic acids to acyl chlorides .
Comparison :
- Functionality : PCl₅ is a stronger chlorinating agent than both POCl₃ and pyrophosphoryl chloride but lacks the ability to phosphorylate.
- Handling : PCl₅ generates hazardous HCl fumes during reactions, similar to phosphoryl chlorides. However, it is less versatile in phosphorylation reactions due to the absence of oxygen bridges .
Thiophosphoryl Chloride (PSCl₃)
Molecular Formula : PSCl₃
CAS RN : 3982-91-0
Properties :
- Sulfur analog of POCl₃, with sulfur replacing one oxygen atom.
- Used in synthesizing thiophosphate esters and pesticides .
Comparison :
- Reactivity : The sulfur atom in PSCl₃ increases its stability toward hydrolysis compared to POCl₃ but reduces electrophilicity. Pyrophosphoryl chloride, with oxygen bridges, is more reactive in forming phosphate esters.
- Applications : PSCl₃ is niche in thio-phosphorylation, while pyrophosphoryl chloride is preferred for nucleotide analogs .
Diaryl Phosphoryl Chlorides (e.g., Diphenyl Phosphoryl Chloride)
Example : Diphenyl phosphoryl chloride (CAS RN 1794-24-7)
Molecular Formula : C₁₂H₁₀ClO₂P
Properties :
- Aryl-substituted phosphoryl chloride, stable in anhydrous conditions.
- Used in synthesizing nucleotide triphosphates and phosphorylated sugars .
Comparison :
- Selectivity : Diaryl derivatives are less reactive than POCl₃ or pyrophosphoryl chloride due to steric hindrance from aromatic groups.
- Utility : Ideal for controlled phosphorylation in sensitive substrates (e.g., carbohydrates), whereas pyrophosphoryl chloride is used for bulkier or dual phosphorylation .
Data Tables
Table 1: Structural and Physical Properties
Compound | Molecular Formula | State (25°C) | Vapor Pressure (mmHg) | Water Reactivity |
---|---|---|---|---|
Pyrophosphoryl Chloride | Cl₄O₃P₂ | Liquid | Not reported | Hydrolyzes to H₄P₂O₇ + HCl |
Phosphoryl Chloride | POCl₃ | Liquid | 28 | Violent hydrolysis to H₃PO₄ + HCl |
Phosphorus Pentachloride | PCl₅ | Solid | Low | Decomposes in moisture |
Thiophosphoryl Chloride | PSCl₃ | Liquid | Not reported | Slow hydrolysis |
Key Research Findings
- Pyrophosphoryl chloride’s dimeric structure enables unique applications in synthesizing pyrophosphate esters, which are critical in ATP analogs and polymer chemistry .
- POCl₃ remains the most widely used phosphoryl chloride due to its commercial availability and reactivity, despite safety challenges .
- Diaryl phosphoryl chlorides offer tailored reactivity for pharmaceutical synthesis but require anhydrous conditions to prevent decomposition .
Q & A
Q. Basic: What are the recommended methods for synthesizing and purifying pyrophosphoryl chloride in laboratory settings?
Pyrophosphoryl chloride is typically synthesized via controlled chlorination of phosphoryl compounds. For instance, reacting α-phosphoryl sulfoxides with sulfuryl chloride under anhydrous conditions at 0°C yields dichloro sulfides, though side products like monochloro derivatives may form . Purification often involves vacuum distillation to remove excess reagents and column chromatography to isolate the target compound. Purity can be verified using ³¹P-NMR to detect residual phosphoryl intermediates .
Q. Advanced: How can researchers mitigate the hygroscopic nature of pyrophosphoryl chloride during experimental procedures?
Due to its hygroscopicity, pyrophosphoryl chloride must be handled under inert atmospheres (e.g., argon or nitrogen gloveboxes). Storage in flame-dried glassware with molecular sieves is recommended. For reactions, pre-drying solvents (e.g., CH₂Cl₂) over CaH₂ and using syringe techniques to minimize air exposure are critical. Post-reaction, quenching with dry alcohols or amines ensures safe disposal of residual reagent .
Q. Basic: What spectroscopic techniques are most effective for characterizing pyrophosphoryl chloride and its derivatives?
Q. Advanced: How can researchers resolve contradictions in reported reaction yields of pyrophosphoryl chloride derivatives?
Discrepancies often arise from variations in chlorination agents or stoichiometry. For example, using sulfuryl chloride vs. benzoyl chloride alters the ratio of mono- to dichloro products . Systematic optimization of molar ratios (e.g., 1:2 for dichloro derivatives) and real-time ³¹P-NMR monitoring can clarify reaction pathways. Additionally, kinetic studies at controlled temperatures (0°C vs. RT) reduce side reactions .
Q. Application-Focused: What role do phosphoryl chloride derivatives play in perovskite optoelectronics?
Phosphoryl chloride additives like BOPCl enhance quasi-2D perovskite LED performance by modulating crystallization kinetics. BOPCl slows perovskite film growth, promoting high-n phase formation and reducing defects. Studies report a 20.82% maximum external quantum efficiency (EQE) with BOPCl, compared to 15% in controls .
Parameter | BOPCl-Modified Device | Control Device |
---|---|---|
EQE (max) | 20.82% | 15.0% |
Average EQE | ~20% (50 devices) | ~12% |
Crystallinity | High-n phases dominant | Mixed phases |
Q. Methodological: How should researchers address data variability in phosphoryl chloride reaction assays?
- Replicates : Perform triplicate measurements to account for pipetting errors or instrument drift .
- Normalization : Use internal standards (e.g., spiked phosphate buffers) to correct for matrix effects .
- Dilution : For samples exceeding calibration ranges, dilute in anhydrous acetonitrile and re-analyze, adjusting for dilution factors .
Q. Safety: What decomposition products of pyrophosphoryl chloride pose risks, and how can they be monitored?
Thermal decomposition releases POCl₃, HCl, and Cl₂ gas, which are toxic and corrosive. Real-time gas monitoring via FT-IR or GC-MS is advised during high-temperature reactions. Mitigation includes scrubbers for acidic gases and PPE (nitrile gloves, face shields) .
Properties
IUPAC Name |
chloro(phosphonooxy)phosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH3O6P2/c1-8(2,3)7-9(4,5)6/h(H,2,3)(H2,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIXQVAVRYWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH3O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.